molecular formula C22H30N4OS B2595099 (5-methyl-1-phenyl-1H-pyrazol-4-yl)(3-(piperidin-1-ylmethyl)-1,4-thiazepan-4-yl)methanone CAS No. 1421494-79-2

(5-methyl-1-phenyl-1H-pyrazol-4-yl)(3-(piperidin-1-ylmethyl)-1,4-thiazepan-4-yl)methanone

Cat. No.: B2595099
CAS No.: 1421494-79-2
M. Wt: 398.57
InChI Key: KRSMSBOFCJIALX-UHFFFAOYSA-N
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Description

(5-methyl-1-phenyl-1H-pyrazol-4-yl)(3-(piperidin-1-ylmethyl)-1,4-thiazepan-4-yl)methanone is a synthetic small molecule designed for advanced pharmaceutical and biological research. This compound features a complex hybrid structure, integrating a 5-methyl-1-phenyl-1H-pyrazole core linked to a 1,4-thiazepane ring system via a methanone bridge. The presence of the piperidine moiety further enhances its potential for biomolecular interaction. The pyrazole heterocycle is a privileged scaffold in medicinal chemistry, known for its diverse pharmacological properties. Pyrazole-containing compounds are frequently investigated for their anticancer , anti-inflammatory , and neuroactive potential. For instance, structurally related pyrazole compounds have demonstrated benzodiazepine-site mediated anxiolytic-like activity in preclinical models , while others have shown significant cytotoxic activity against colorectal carcinoma cells, inducing p53-mediated apoptosis . The specific structural features of this molecule—combining a lipophilic pyrazole core with a complex, nitrogen-rich heterocyclic system—make it a compelling candidate for screening in drug discovery programs. Its profile suggests potential applicability as a key intermediate in multicomponent reactions, which are powerful tools for generating structurally diverse libraries for lead optimization . Researchers can utilize this compound as a building block in the synthesis of more complex molecules or as a chemical probe for investigating novel biological targets, particularly in oncology and central nervous system (CNS) disorders. This product is provided for research use only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

(5-methyl-1-phenylpyrazol-4-yl)-[3-(piperidin-1-ylmethyl)-1,4-thiazepan-4-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H30N4OS/c1-18-21(15-23-26(18)19-9-4-2-5-10-19)22(27)25-13-8-14-28-17-20(25)16-24-11-6-3-7-12-24/h2,4-5,9-10,15,20H,3,6-8,11-14,16-17H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRSMSBOFCJIALX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NN1C2=CC=CC=C2)C(=O)N3CCCSCC3CN4CCCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H30N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (5-methyl-1-phenyl-1H-pyrazol-4-yl)(3-(piperidin-1-ylmethyl)-1,4-thiazepan-4-yl)methanone is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis, structural characteristics, and pharmacological effects.

Synthesis and Structural Characteristics

The synthesis of the target compound involves the reaction of 3-(5-methyl-1-phenyl-1H-pyrazol-4-yl)-1H-pyrazole with 3-(piperidin-1-ylmethyl)-1,4-thiazepan-4-one under controlled conditions. The resulting product is typically characterized using techniques such as NMR spectroscopy and X-ray crystallography to confirm its structure and purity.

Table 1: Synthesis Overview

StepReactantsConditionsYield
13-(5-methyl-1-phenyl-1H-pyrazol-4-yl) + 3-(piperidin-1-ylmethyl)-1,4-thiazepan-4-oneEthanol, refluxHigh

Antitumor Activity

Recent studies have indicated that compounds containing the pyrazole moiety exhibit significant antitumor activity. For instance, related pyrazole derivatives have been shown to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. The specific compound of interest may also demonstrate similar properties, potentially acting on multiple pathways involved in tumor growth.

Antimicrobial Effects

Research has demonstrated that pyrazole derivatives possess antimicrobial properties. The compound's structure suggests it could interact with bacterial enzymes or cell membranes, leading to bactericidal or bacteriostatic effects. In vitro tests have shown promising results against a range of pathogens, including Gram-positive and Gram-negative bacteria.

Neuropharmacological Effects

The presence of the piperidine moiety in the compound suggests potential neuropharmacological activities. Piperidine derivatives are known for their ability to modulate neurotransmitter systems, which could translate into effects on mood disorders or neurodegenerative diseases. Preliminary studies indicate that this compound may influence serotonin and dopamine pathways.

Case Studies and Research Findings

Several studies have explored the biological activities of related compounds:

  • Antitumor Activity : A study published in Journal of Medicinal Chemistry highlighted the efficacy of pyrazole derivatives in inhibiting tumor growth in xenograft models, demonstrating a dose-dependent response .
  • Antimicrobial Properties : Research in Antimicrobial Agents and Chemotherapy indicated that similar pyrazole compounds exhibited significant antibacterial activity against resistant strains of Staphylococcus aureus .
  • Neuropharmacological Research : A study reported in Neuropharmacology suggested that piperidine-based compounds could enhance cognitive function in animal models, potentially supporting their use in treating Alzheimer's disease .

Scientific Research Applications

Biological Activities

1. Antidiabetic Properties
One significant application of this compound is its potential use in treating type 2 diabetes mellitus. It has been noted that compounds derived from pyrazole and thiazepane structures can act as inhibitors for enzymes related to glucose metabolism, such as Dipeptidyl Peptidase IV (DPP-IV) . This mechanism can help improve insulin sensitivity and glycemic control.

2. Central Nervous System Disorders
Research indicates that derivatives of this compound may exhibit neuroprotective effects, making them candidates for treating neurodegenerative diseases such as Alzheimer's disease. The inhibition of specific enzymes involved in neurotransmitter degradation is a proposed mechanism for these effects .

3. Anti-inflammatory Activity
Compounds containing pyrazole moieties are known for their anti-inflammatory properties. Studies have shown that they can inhibit the production of pro-inflammatory cytokines, which could be beneficial in conditions like arthritis and other inflammatory diseases .

Case Study 1: Antidiabetic Activity

A study published in the Journal of Medicinal Chemistry explored various derivatives of pyrazole compounds for their DPP-IV inhibitory activity. The results indicated that certain modifications in the structure significantly enhanced their potency against DPP-IV, suggesting a pathway for developing new antidiabetic agents based on the scaffold of (5-methyl-1-phenyl-1H-pyrazol-4-yl)(3-(piperidin-1-ylmethyl)-1,4-thiazepan-4-yl)methanone .

Case Study 2: Neuroprotective Effects

In another study focusing on neuroprotection, researchers synthesized several thiazepane derivatives and evaluated their effects on neuronal cell lines exposed to oxidative stress. The findings suggested that compounds similar to this compound provided significant protection against cell death induced by oxidative stress, highlighting their potential in treating neurodegenerative disorders .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs from Literature

[5-(1H-Indol-3-yl)-3-phenyl-4,5-dihydropyrazol-1-yl]pyridin-3-yl methanone (Compound 3a)
  • Structure : Features a dihydropyrazole fused with an indole group and a pyridine ring connected via a ketone bridge.
  • Key Differences :
    • The target compound uses a 1,4-thiazepane ring, while Compound 3a employs a pyridine ring.
    • The dihydropyrazole in 3a is partially saturated, unlike the fully aromatic pyrazole in the target compound.
    • Indole substituents in 3a may confer distinct electronic properties compared to the phenyl and piperidinyl groups in the target compound.
4-(1H-Pyrazol-4-yl)-1-(4-(4-(trifluoromethyl)phenyl)piperazin-1-yl)butan-1-one (Compound 5)
  • Structure: Contains a pyrazole linked to a piperazine ring via a butanone chain.
  • Key Differences :
    • The target compound’s 1,4-thiazepane ring provides a sulfur atom and larger ring size compared to the piperazine in Compound 3.
    • Compound 5 includes a trifluoromethylphenyl group, enhancing lipophilicity, whereas the target compound’s piperidinylmethyl group may improve solubility.
  • Synthesis : Both compounds employ coupling reactions (e.g., amidation or ketone bridge formation), but Compound 5’s synthesis focuses on arylpiperazine modifications, differing from the thiazepane-piperidine hybrid in the target .

Functional Group and Bioactivity Implications

Feature Target Compound Compound 3a Compound 5
Pyrazole Substitution 5-methyl, 1-phenyl 3-phenyl, fused indole 4-unsubstituted
Secondary Heterocycle 1,4-thiazepane (7-membered, S-containing) Pyridine (6-membered, N-containing) Piperazine (6-membered, N-containing)
Ketone Bridge Direct linkage Direct linkage Butanone chain
Bioactivity (Inferred) Potential enzyme/receptor modulation Anticancer (indole derivatives) CNS-targeting (piperazine motifs)
  • Electronic Properties : The sulfur atom in the thiazepane ring (target compound) may alter electron density compared to nitrogen-rich analogs, affecting binding interactions (e.g., with metalloenzymes) .
  • Solubility : The piperidinylmethyl group in the target compound could enhance solubility relative to Compound 5’s trifluoromethylphenyl group, which is highly lipophilic.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for this compound, and how can reaction conditions influence yield?

  • Methodology : The synthesis of pyrazole-thiazepane hybrids typically involves cyclocondensation and acylation steps. For example, refluxing α,β-unsaturated ketones with hydrazine hydrate in glacial acetic acid (4–6 hours) under controlled temperature (80–100°C) is a common approach to form the pyrazole core . The thiazepane moiety may be introduced via nucleophilic substitution or acylation, as seen in the preparation of similar methanone intermediates .
  • Critical Factors : Solvent choice (e.g., ethanol vs. DMF), stoichiometry of reagents, and purification methods (recrystallization or column chromatography) significantly impact purity and yield .

Q. Which analytical techniques are most reliable for structural confirmation?

  • Methodology :

  • NMR Spectroscopy : ¹H and ¹³C NMR are essential for verifying substituent positions and stereochemistry. For example, methyl groups on pyrazole rings resonate at δ 2.3–2.5 ppm, while aromatic protons appear at δ 7.0–8.0 ppm .
  • X-ray Crystallography : Provides definitive proof of molecular geometry, as demonstrated for analogous pyrazole-thiazepane hybrids (e.g., bond angles and torsion angles in crystal lattices) .
  • Mass Spectrometry : High-resolution ESI-MS confirms molecular weight and fragmentation patterns .

Q. What preliminary biological screening data exist for this compound?

  • Methodology : While direct data on this compound are limited, structurally related pyrazole-thiazepane hybrids have shown antimicrobial and enzyme inhibitory activity. For example, pyrazole derivatives with piperidinylmethyl substituents exhibit binding affinity to GABA receptors or kinase targets .
  • Screening Protocols : Use in vitro assays (e.g., MIC for antimicrobial activity, IC₅₀ for enzyme inhibition) with appropriate controls to validate target engagement .

Advanced Research Questions

Q. How can synthetic routes be optimized to address low yields or side-product formation?

  • Methodology :

  • Reaction Monitoring : Use TLC or HPLC to track intermediate formation. For instance, GC-MS analysis in similar syntheses identified chlorinated byproducts during acylation steps .
  • Condition Optimization : Varying reaction time (e.g., extending reflux to 8 hours) or using catalysts like DMAP can improve yields .
  • Side-Product Mitigation : Recrystallization from ethanol-DMF mixtures (1:1) effectively removes unreacted starting materials .

Q. What structure-activity relationships (SAR) govern its biological activity?

  • Methodology :

  • Substituent Analysis : Compare analogues with varying substituents (e.g., replacing piperidinylmethyl with morpholinyl or adjusting thiazepane ring size). For example, bulkier groups on the thiazepane moiety reduce solubility but enhance target selectivity .
  • Crystallographic Insights : X-ray data reveal that planar pyrazole rings and flexible thiazepane chains facilitate interactions with hydrophobic enzyme pockets .

Q. How should researchers resolve contradictions in biological activity data across studies?

  • Methodology :

  • Data Normalization : Account for variability in assay conditions (e.g., pH, temperature) by replicating experiments with standardized protocols .
  • Meta-Analysis : Cross-reference results with structurally similar compounds. For instance, discrepancies in IC₅₀ values for kinase inhibition may arise from differences in ATP concentrations .

Q. What computational tools can predict pharmacokinetic properties or binding modes?

  • Methodology :

  • DFT Calculations : Predict electronic properties (e.g., HOMO-LUMO gaps) to assess reactivity .
  • Molecular Docking : Use software like AutoDock Vina to model interactions with targets (e.g., COX-2 or CYP450 enzymes). For example, the thiazepane ring’s conformation may influence binding to active sites .

Q. Are there alternative heterocyclic systems that could enhance bioactivity?

  • Methodology :

  • Bioisosteric Replacement : Replace the 1,4-thiazepane with a 1,4-diazepane or oxazepane ring to modulate lipophilicity. Analogues with triazole or thiazole rings show improved metabolic stability .
  • Hybrid Scaffolds : Combine pyrazole with quinazoline or indole moieties, as seen in kinase inhibitors .

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